

# Application Notes and Protocols for the Total Synthesis of Neocryptomerin

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Compound of Interest		
Compound Name:	Neocryptomerin	
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#### Introduction

**Neocryptomerin** is a naturally occurring biflavonoid, a class of compounds characterized by the linkage of two flavonoid units. These compounds have garnered significant interest from the scientific community due to their diverse pharmacological activities. This document provides a detailed protocol for the total synthesis of **Neocryptomerin**, primarily based on the established Ullmann condensation reaction, a cornerstone in the synthesis of C-O-C type biflavonoids. The described methodology is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

#### **Data Presentation**

The following table summarizes the key quantitative data for the proposed synthetic protocol of **Neocryptomerin**. The synthesis involves the preparation of two key flavone intermediates followed by their coupling and final modification.



Step	Reactio n	Starting Material s	Key Reagent s/Cataly sts	Solvent	Temper ature (°C)	Time (h)	Yield (%)
1a	Synthesi s of 8- Hydroxy- 4',5,7- trimethox yflavone	Phloroac etopheno ne derivative , p- Anisoyl chloride	Pyridine	Pyridine	120	4	~70-80
1b	Synthesi s of 4'- lodo-3'- nitro-5,7- dimethox yflavone	Resaceto phenone derivative , 4-lodo- 3- nitrobenz oyl chloride	Pyridine	Pyridine	120	4	~70-80
2	Ullmann Condens ation	8- Hydroxy- 4',5,7- trimethox yflavone, 4'-lodo- 3'-nitro- 5,7- dimethox yflavone	K₂CO₃, Copper powder	DMSO	110	1	~40-50
3	Reductio n of Nitro Group	Permethy lated 3'- nitrobisfla vonyl ether	Na <sub>2</sub> S <sub>2</sub> O <sub>4</sub>	aq. DMF	80	2	~80-90



4	Diazotiza tion and Decompo sition	3'- Aminobis flavonyl ether	NaNO₂, H₃PO₂	Acetic Acid	0-5	1	~50-60
5	Demethyl ation (if necessar y)	Permethy lated Neocrypt omerin	HI, Ac₂O	-	130-140	3	Variable

#### **Experimental Protocols**

#### Step 1: Synthesis of Flavone Intermediates

#### 1a. Synthesis of 8-Hydroxy-4',5,7-trimethoxyflavone

- To a solution of an appropriately substituted phloroacetophenone in anhydrous pyridine, add p-anisoyl chloride.
- Heat the reaction mixture at 120°C for 4 hours.
- After cooling, pour the mixture into ice-cold hydrochloric acid.
- Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the desired flavone.

#### 1b. Synthesis of 4'-lodo-3'-nitro-5,7-dimethoxyflavone

- To a solution of an appropriately substituted resacetophenone in anhydrous pyridine, add 4iodo-3-nitrobenzoyl chloride.
- Heat the reaction mixture at 120°C for 4 hours.
- Work up the reaction as described in step 1a to obtain the iodinated and nitrated flavone intermediate.

#### Step 2: Ullmann Condensation to Form the Biflavonoid Linkage[1]



- In a round-bottom flask, combine 8-hydroxy-4',5,7-trimethoxyflavone, 4'-iodo-3'-nitro-5,7-dimethoxyflavone, anhydrous potassium carbonate, and activated copper powder.
- Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
- Heat the mixture at 110°C for 1 hour with constant stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into a large volume of water.
- Acidify with dilute hydrochloric acid to precipitate the product.
- Filter the crude product, wash thoroughly with water, and dry.
- Purify the product by column chromatography on silica gel to obtain the permethylated 3'nitrobisflavonyl ether.

#### Step 3: Reduction of the Nitro Group[1]

- Dissolve the permethylated 3'-nitrobisflavonyl ether in a mixture of dimethylformamide (DMF) and water.
- Heat the solution to 80°C and add sodium dithionite (Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>) portion-wise until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3'-aminobisflavonyl ether.

#### Step 4: Diazotization and Decomposition[1]

- Dissolve the 3'-aminobisflavonyl ether in acetic acid and cool to 0-5°C in an ice bath.
- Add a solution of sodium nitrite (NaNO<sub>2</sub>) in water dropwise while maintaining the temperature below 5°C.



- Stir the mixture for 30 minutes to form the diazonium salt.
- Add 50% hypophosphorous acid (H<sub>3</sub>PO<sub>2</sub>) and allow the reaction to proceed for 1 hour.
- Extract the product with an organic solvent, wash with water, and dry.
- Purify by chromatography to obtain the permethylated ether of the target biflavone.

#### Step 5: Demethylation (if necessary to obtain **Neocryptomerin**)[1]

- To the permethylated biflavone, add a mixture of hydroiodic acid (HI) and acetic anhydride (Ac<sub>2</sub>O).
- Heat the reaction mixture at 130-140°C for 3 hours.
- Cool the mixture and carefully pour it into a solution of sodium thiosulfate to quench the excess iodine.
- Collect the precipitated solid, wash with water, and purify by chromatography to yield Neocryptomerin.

#### Mandatory Visualization

The following diagram illustrates the logical workflow for the total synthesis of **Neocryptomerin**.



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Caption: Workflow for the total synthesis of **Neocryptomerin**.

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### References

- 1. Syntheses of Ring-substituted Flavonoids and Allied Compounds. XI. Synthesis of Hinokiflavone [jstage.jst.go.jp]
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